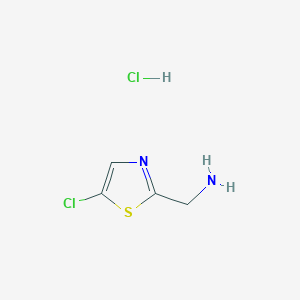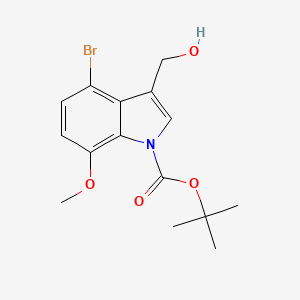
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole
Übersicht
Beschreibung
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole, or Boc-Br-MMI, is an indole-containing molecule that has been widely studied for its potential use in various scientific research applications. It is a highly versatile molecule that can be used in a variety of different experiments due to its unique chemical structure. In Additionally, potential future directions of research will be explored.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the synthesis of bromoindole and methoxyindole derivatives has yielded a variety of methods for constructing these compounds, which are valuable in medicinal chemistry and organic synthesis. For example, the regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate has been explored to produce ethyl 3-bromo-methoxyindole-2-carboxylates, which serve as key intermediates for further chemical transformations (Tani et al., 1992). Similarly, the iridium-catalyzed alkoxylation of 6-bromoindole has been used in the synthesis of breitfussin B, demonstrating the utility of bromoindole derivatives in synthesizing complex natural products (Nabi et al., 2017).
Biological Activities
Bromoindole and methoxyindole derivatives exhibit a range of biological activities, making them of interest in the development of new therapeutic agents. For instance, a study on the antioxidative activities of bromoindole derivatives isolated from the midintestinal gland of the muricid gastropod Drupella fragum found that these compounds possess significant antioxidative potency, suggesting their potential in drug development for oxidative stress-related diseases (Ochi et al., 1998).
Applications in Drug Synthesis
The structural motifs present in bromoindole and methoxyindole derivatives, similar to N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole, are frequently used in the synthesis of pharmacologically active molecules. For example, the synthesis of scalaridine A, a pyridine-linked bisindole alkaloid, involved the directed C–H borylation of N-Boc-5-methoxyindole, illustrating how such compounds can be used to construct complex alkaloid structures (Kim & Sperry, 2015).
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-3-(hydroxymethyl)-7-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-7-9(8-18)12-10(16)5-6-11(20-4)13(12)17/h5-7,18H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCSFMMOKCHOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC(=C21)OC)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-bromo-3-(hydroxymethyl)-7-methoxyindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




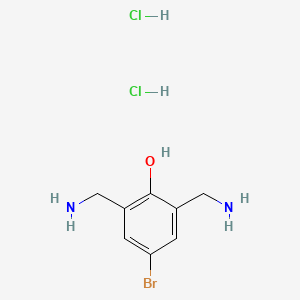
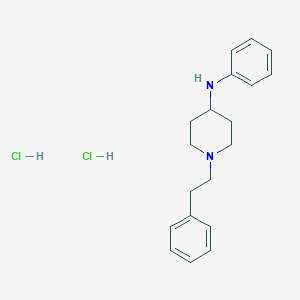
![2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378172.png)

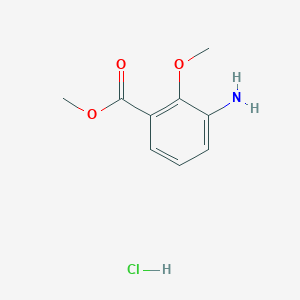
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] hydrochloride](/img/structure/B1378178.png)
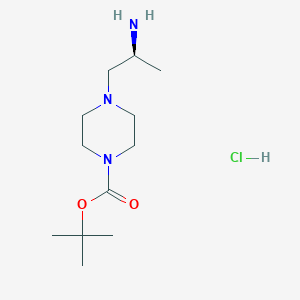
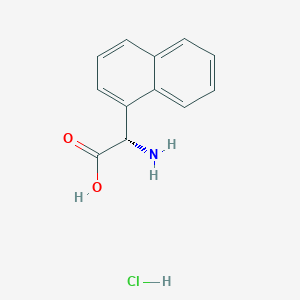
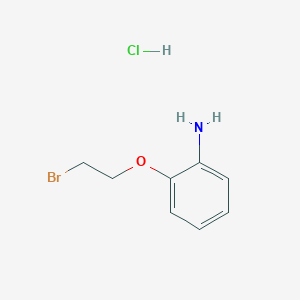
![[2-(2-Propyn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1378183.png)
